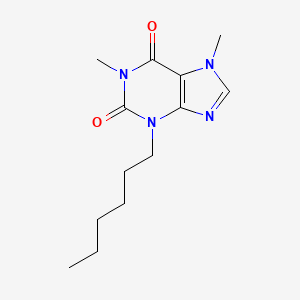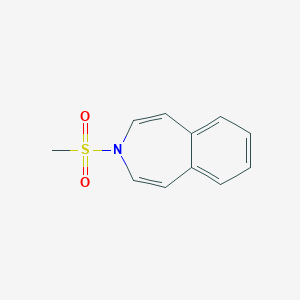
Methyl (R)-6,6-dimethylmorpholine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a methyl ester group and two methyl groups at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the ester and methyl groups. One common method involves the alkylation of morpholine with methyl iodide, followed by esterification with methyl chloroformate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and esterification steps.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives.
科学的研究の応用
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride can be compared with other morpholine derivatives, such as:
Methyl 6-methylmorpholine-3-carboxylate: Lacks the additional methyl group at the 6-position, resulting in different chemical properties and reactivity.
Ethyl ®-6,6-dimethylmorpholine-3-carboxylate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl ®-6,6-dimethylmorpholine-3-carboxylate: The hydrochloride salt form may have different solubility and stability compared to the free base form.
The uniqueness of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H16ClNO3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
methyl (3R)-6,6-dimethylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChIキー |
OGJYBSYSZIAEOJ-FYZOBXCZSA-N |
異性体SMILES |
CC1(CN[C@H](CO1)C(=O)OC)C.Cl |
正規SMILES |
CC1(CNC(CO1)C(=O)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)


![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)







